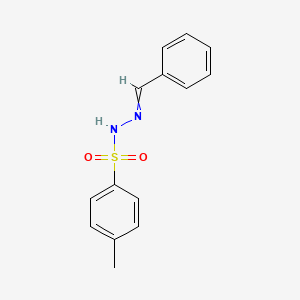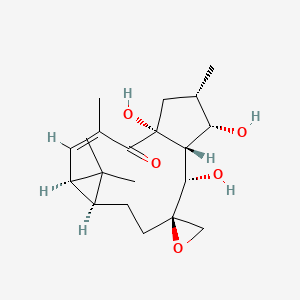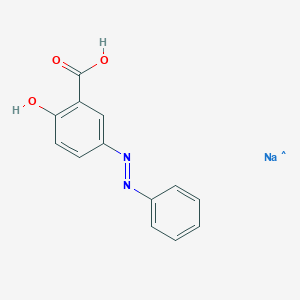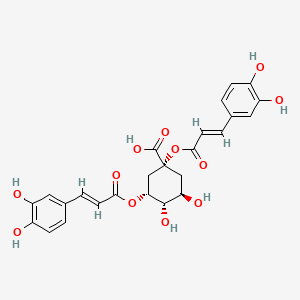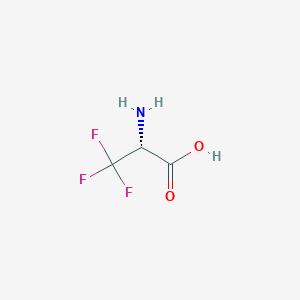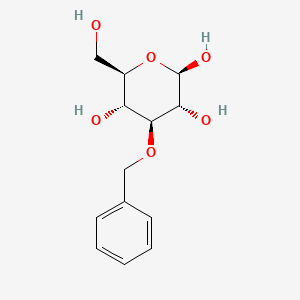![molecular formula C10H10N4O3 B1148309 2-[4-(1,3,4-Oxadiazol-2-Yl)Phenoxy]Acetamidoxime CAS No. 258521-20-9](/img/structure/B1148309.png)
2-[4-(1,3,4-Oxadiazol-2-Yl)Phenoxy]Acetamidoxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(1,3,4-Oxadiazol-2-Yl)Phenoxy]Acetamidoxime is a heterocyclic organic compound that features an oxadiazole ring. This compound is known for its diverse applications in medicinal chemistry, particularly due to its potential biological activities. The oxadiazole ring is a five-membered ring containing two nitrogen atoms and one oxygen atom, which contributes to the compound’s unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3,4-Oxadiazol-2-Yl)Phenoxy]Acetamidoxime typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Phenoxy Group: The phenoxy group is introduced through nucleophilic substitution reactions, where a phenol derivative reacts with a suitable leaving group attached to the oxadiazole ring.
Formation of Acetamidoxime: The final step involves the reaction of the phenoxy-substituted oxadiazole with hydroxylamine to form the acetamidoxime moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(1,3,4-Oxadiazol-2-Yl)Phenoxy]Acetamidoxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole N-oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxadiazole N-oxides.
Reduction: Reduced heterocyclic compounds.
Substitution: Various substituted phenoxy derivatives.
Applications De Recherche Scientifique
2-[4-(1,3,4-Oxadiazol-2-Yl)Phenoxy]Acetamidoxime has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antibacterial, and antifungal agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of 2-[4-(1,3,4-Oxadiazol-2-Yl)Phenoxy]Acetamidoxime involves its interaction with specific molecular targets, such as enzymes and receptors. The oxadiazole ring can interact with active sites of enzymes, inhibiting their activity. Additionally, the compound may bind to receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure but differ in their substituents.
1,3,4-Oxadiazole Derivatives: Similar to 2-[4-(1,3,4-Oxadiazol-2-Yl)Phenoxy]Acetamidoxime but with variations in the position of the oxadiazole ring.
Uniqueness
This compound is unique due to its specific combination of the oxadiazole ring, phenoxy group, and acetamidoxime moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
258521-20-9 |
|---|---|
Formule moléculaire |
C10H10N4O3 |
Poids moléculaire |
234.21 g/mol |
Nom IUPAC |
N'-hydroxy-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]ethanimidamide |
InChI |
InChI=1S/C10H10N4O3/c11-9(14-15)5-16-8-3-1-7(2-4-8)10-13-12-6-17-10/h1-4,6,15H,5H2,(H2,11,14) |
Clé InChI |
RNDSGEINHPCNQK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NN=CO2)OCC(=NO)N |
SMILES canonique |
C1=CC(=CC=C1C2=NN=CO2)OCC(=NO)N |
Synonymes |
N-Hydroxy-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]-ethanimidamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





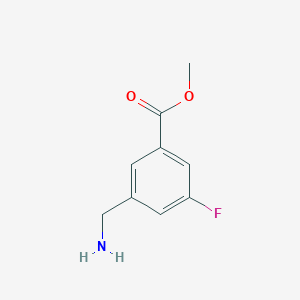
![Di-[2-(2,3-dichlorophenyl)aminoethyl]amine](/img/structure/B1148230.png)
